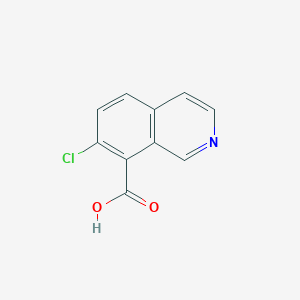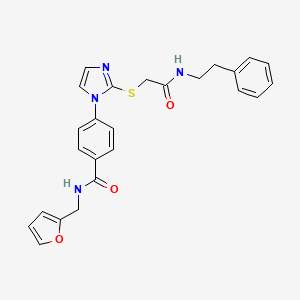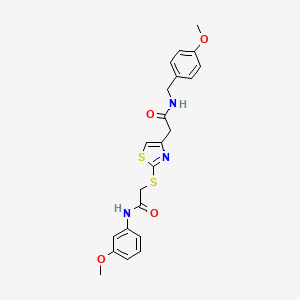![molecular formula C16H18ClN3O B2641467 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097889-35-3](/img/structure/B2641467.png)
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolines are a class of organic compounds characterized by a five-membered ring with two nitrogen atoms at different positions . They are known to be pharmacologically active scaffolds and are present in several marketed molecules with a wide range of uses .
Synthesis Analysis
Pyrazolines can be synthesized through several strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Chemical Reactions Analysis
Pyrazolines have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which are structurally similar to “3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Anti-tubercular Agents
In another study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Molecular Docking Studies
Molecular docking studies have been conducted to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Cytotoxicity Studies
The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells , suggesting their potential for further development as therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it participates in the conversion of succinate into fumarate. By interacting with this enzyme, 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can potentially influence energy production within cells .
Mode of Action
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction can inhibit the activity of the SDH enzyme, thereby affecting the conversion of succinate to fumarate in the citric acid cycle .
Biochemical Pathways
By inhibiting the SDH enzyme, 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide disrupts the citric acid cycle, a crucial biochemical pathway for energy production within cells . The downstream effects of this disruption can include reduced energy production and potential cell death, particularly in cells that rely heavily on this pathway for energy.
Result of Action
The molecular and cellular effects of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide’s action primarily involve the disruption of energy production within cells due to the inhibition of the SDH enzyme . This can lead to cell death, particularly in cells that heavily rely on the citric acid cycle for energy production .
properties
IUPAC Name |
3-chloro-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTWUEYVUORXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzoyl-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641385.png)

![N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2641388.png)

![N-(4-methoxybenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2641391.png)



![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2641399.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2641402.png)
